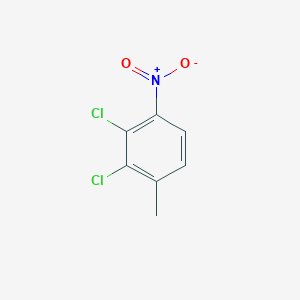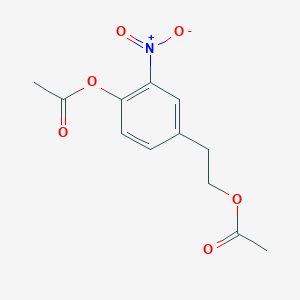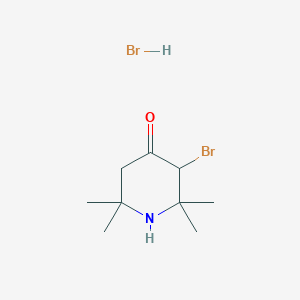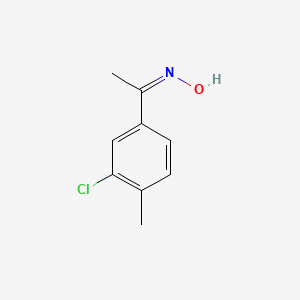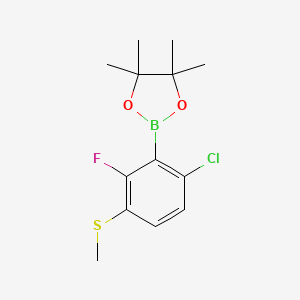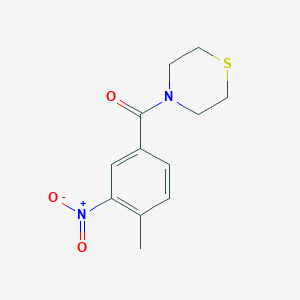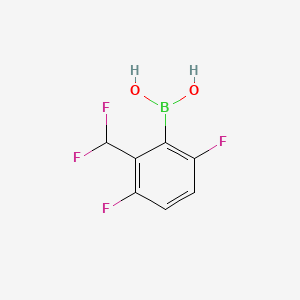
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of difluoromethyl and difluorophenyl groups in its structure imparts unique chemical properties that make it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the addition of a boron-hydrogen bond over an unsaturated bond, which proceeds rapidly and efficiently . The reaction conditions often involve the use of a rhodium catalyst and bis(neopentyl glycolato)diboron as the borylation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents depending on the desired transformation . Reaction conditions are typically mild, making the compound suitable for a wide range of applications.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology
The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism by which (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The presence of difluoromethyl groups enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-(Difluoromethyl)phenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid offers unique advantages due to the presence of both difluoromethyl and difluorophenyl groups. These groups enhance the compound’s reactivity and stability, making it more effective in certain chemical reactions and applications .
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it suitable for a wide range of applications in scientific research, medicine, and industry. The compound’s ability to undergo various chemical reactions and form stable products highlights its importance as a building block for complex organic molecules.
Properties
Molecular Formula |
C7H5BF4O2 |
|---|---|
Molecular Weight |
207.92 g/mol |
IUPAC Name |
[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H |
InChI Key |
QJKLHNUBWQLJDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C(F)F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)




![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
